Minoxidil Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.
Mechanism of Action
Minoxidil Impurity D, also known as (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate, is a compound related to Minoxidil, a well-known medication used for hair growth and hypertension treatment . This article aims to provide a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Minoxidil primarily targets the peripheral vasculature, acting as a potent direct-acting peripheral vasodilator . It reduces elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance .
Mode of Action
Minoxidil’s action is thought to be linked to the activation of both extracellular signal-regulated kinase (ERK) and Akt, promoting the survival of human dermal papillary cells (DPCs) or hair cells . It prevents cell death by increasing the ratio of BCl-2/Bax .
Biochemical Pathways
Minoxidil affects several biochemical pathways. It enhances or maintains microcirculatory blood flow in all systemic vascular beds . It also stimulates hair growth by shortening telogen, causing premature entry of resting hair follicles into anagen .
Pharmacokinetics
Minoxidil exhibits high bioavailability, with more than 95% of the drug being absorbed from the gastrointestinal tract . Peak plasma concentrations usually occur within 1 hour after ingestion . Minoxidil has a relatively large volume of distribution of approximately 200L, preferentially concentrating in certain extravascular sites, such as vascular smooth muscle .
Result of Action
The primary result of Minoxidil’s action is the reduction of blood pressure and stimulation of hair growth . It lowers blood pressure by relaxing vascular smooth muscle . In terms of hair growth, it stimulates the premature entry of resting hair follicles into anagen, leading to hair regrowth .
Action Environment
The action, efficacy, and stability of Minoxidil can be influenced by various environmental factors. For instance, heat has been shown to have little effect on Minoxidil’s stability . Reaction with alkali produced 2-epi and ∆2,3 isomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate typically involves multiple stepsThe final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
4-Methylbenzenesulfonate derivatives: These compounds have similar sulfonate groups and are used in various chemical reactions.
Uniqueness
What sets (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
Minoxidil, a well-known vasodilator and hair regrowth agent, has garnered attention for its various biological activities. Among its derivatives, Minoxidil Impurity D has been identified as a significant compound with distinct biological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the chemical formula C11H12N4O4S and has been cataloged under PubChem ID 15616445. Its structural features contribute to its biological activity, particularly its interactions with androgen receptors (AR) and other cellular targets.
Interaction with Androgen Receptors
Recent studies have demonstrated that Minoxidil can suppress androgen receptor (AR)-related functions. Research indicates that this compound may also exhibit similar effects by:
- Decreasing AR transcriptional activity : In reporter assays, Minoxidil has been shown to significantly reduce AR activity in prostate cancer cells and human hair dermal papilla cells (HHDPCs) .
- Disrupting AR interactions : It interferes with AR-peptide, AR-coregulator, and AR N/C-terminal interactions, which are crucial for AR dimerization and subsequent transcriptional activation .
- Reducing AR protein stability : Minoxidil treatment led to a notable decrease in AR protein levels over time, suggesting that it may destabilize the AR protein .
Cellular Pathways Affected
This compound appears to influence several key cellular pathways:
- Activation of ERK Pathway : It promotes survival signals in human dermal papillary cells (DPCs), enhancing hair growth by prolonging the anagen phase through proliferative and anti-apoptotic effects .
- Prostaglandin Pathway Modulation : The compound enhances the expression of prostaglandin E2 receptors, which are involved in hair follicle maintenance and growth .
Case Studies and Research Findings
Several studies have explored the effects of this compound in various contexts:
- In Vitro Studies : A study demonstrated that concentrations ranging from 1 to 100 µM of Minoxidil significantly suppressed AR reporter activity in LNCaP prostate cancer cells. The suppression was dose-dependent, indicating a direct relationship between concentration and biological effect .
- Skin Cell Studies : In human hair dermal papilla cells, Minoxidil was shown to suppress AR transcriptional activity similarly to its effects observed in prostate cancer cells. This suggests potential applications in treating androgenetic alopecia .
- Pharmacological Review : A comprehensive review highlighted that Minoxidil’s mechanism involves not only direct action on AR but also modulation of intracellular signaling pathways that promote hair follicle survival and growth .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHBHCTFISHSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.